phenylalaninol, (S)-

Description

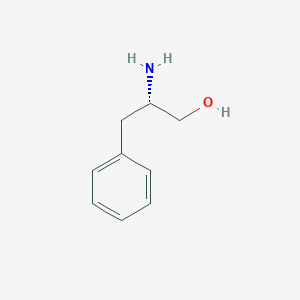

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025528 | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-95-4 | |

| Record name | L-Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-phenylalaninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-phenylalaninol physical and chemical properties

An In-Depth Technical Guide to (S)-Phenylalaninol: Properties, Synthesis, and Applications

Introduction

(S)-Phenylalaninol, also commonly referred to as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine through the reduction of its carboxylic acid group.[1][2] This compound is a cornerstone in the field of asymmetric synthesis, serving as a versatile chiral building block for the synthesis of a wide array of more complex molecules. Its significance lies in the stereogenic center inherited from its parent amino acid, which is instrumental in the creation of chiral auxiliaries, ligands, and catalysts.[2][3][4] The ability to impart chirality makes (S)-phenylalaninol an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure pharmaceutical agents and other biologically active compounds.[5][6]

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. (S)-Phenylalaninol's structure features a primary amine, a primary alcohol, and a benzyl side chain, all attached to a chiral carbon center.

Caption: Chemical structure of (S)-2-amino-3-phenylpropan-1-ol.

The following table summarizes the key identifiers for (S)-phenylalaninol.

| Identifier | Value | Reference |

| CAS Number | 3182-95-4 | [1][5][7][8][9][10][11][12][13] |

| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [1][11][12] |

| Synonyms | L-Phenylalaninol, (S)-2-Amino-3-phenyl-1-propanol, H-Phe-ol | [1][3][5][7][8][10] |

| Molecular Formula | C₉H₁₃NO | [1][7][9][11][12] |

| Molecular Weight | 151.21 g/mol | [1][5][7] |

| SMILES | NCc1ccccc1 | [1][7][11][12] |

| InChI Key | STVVMTBJNDTZBF-VIFPVBQESA-N | [1][11][12] |

Physical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, handling, and application of (S)-phenylalaninol in a laboratory setting.

Physical Properties

These properties dictate the compound's state, appearance, and solubility, which are fundamental for designing experimental procedures.

| Property | Value | Reference |

| Appearance | White to light yellow or cream crystalline powder/solid. | [5][14][15] |

| Melting Point | 90-95 °C | [5][11][13][14][16] |

| Boiling Point | 122 °C at 4 mmHg; 303.8 °C at 760 mmHg | [16][17] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, dichloromethane, and ethyl acetate. | [5][8][13][15][16] |

| Optical Rotation | [α]²²/D −22.8° to -25.3° (c=1.2 to 5 in various solvents) | [11] |

| Density | ~1.077 g/cm³ | [17] |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity.

| Technique | Characteristic Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the diastereotopic protons of the CH₂ group adjacent to the phenyl ring, the proton on the chiral carbon, and the protons of the CH₂OH and NH₂ groups. | [18][19][20] |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the benzylic carbon, the chiral carbon bearing the amino group, and the carbon of the hydroxymethyl group. | [17] |

| IR (Infrared) | Broad absorption bands for O-H and N-H stretching (typically in the 3300-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C-O stretching. | [1][17][18] |

| MS (Mass Spec.) | A molecular ion peak [M]⁺ corresponding to its molecular weight, with common fragmentation patterns including the loss of the hydroxymethyl group (CH₂OH) or the benzyl group (C₇H₇). | [1][17][18] |

Synthesis and Preparation

The most prevalent and direct method for synthesizing (S)-phenylalaninol is the reduction of the carboxylic acid functionality of L-phenylalanine or its corresponding esters.[1][2] This transformation retains the stereochemical integrity of the chiral center.

Several reducing agents are effective for this purpose, including powerful hydrides like lithium aluminum hydride (LiAlH₄) and borane complexes such as borane-dimethyl sulfide (BMS).[2] A common and often safer laboratory-scale alternative involves the use of sodium borohydride in the presence of iodine.[21]

Caption: General workflow for the synthesis of (S)-phenylalaninol.

Representative Protocol: Reduction of L-Phenylalanine with NaBH₄/I₂

This protocol is adapted from established methodologies for the reduction of amino acids.[21]

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend L-phenylalanine in anhydrous tetrahydrofuran (THF).

-

Addition of NaBH₄: Cool the suspension in an ice bath (0 °C) and add sodium borohydride (NaBH₄) portion-wise.

-

Addition of Iodine: Prepare a solution of iodine (I₂) in anhydrous THF. Add this solution dropwise to the stirred suspension of the amino acid and NaBH₄ via a cannula or dropping funnel over a period of 1-2 hours.[21] The reaction is exothermic and may generate hydrogen gas; proper venting is crucial.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid (HCl) until the solution is acidic.

-

Work-up: Remove the THF under reduced pressure. Basify the remaining aqueous solution with 2M sodium hydroxide (NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (S)-phenylalaninol by recrystallization from a suitable solvent system (e.g., toluene) to obtain a white crystalline solid.

Key Applications in Asymmetric Synthesis

The primary value of (S)-phenylalaninol stems from its application as a chiral precursor in stereoselective reactions.

Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide a reaction to produce a single enantiomer of the desired product.[4] (S)-Phenylalaninol is a precursor to some of the most powerful and widely used chiral auxiliaries, particularly Evans-type oxazolidinones and imidazolidinones.[2] These auxiliaries are attached to a prochiral substrate, effectively blocking one face of the molecule and directing incoming reagents to the other, thus controlling the stereochemical outcome of reactions like alkylations and aldol additions. Once the desired stereochemistry is set, the auxiliary can be cleaved and recovered.

Chiral Ligands and Catalysts

(S)-Phenylalaninol is also a key starting material for the synthesis of chiral ligands used in transition-metal catalysis. For instance, it can be used to construct bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands. These ligands coordinate to a metal center, creating a chiral environment that enables highly enantioselective catalytic processes, such as asymmetric hydrogenations, Michael additions, and Diels-Alder reactions.[2][3]

Caption: Application pathways of (S)-phenylalaninol in synthesis.

Safety and Handling

(S)-Phenylalaninol is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is corrosive and can cause severe skin burns and eye damage.[1][3][14][18][22] It is harmful if swallowed and destructive to the tissues of the mucous membranes and upper respiratory tract upon inhalation.[14]

-

GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[1][18][22]

-

Personal Protective Equipment (PPE): Always handle (S)-phenylalaninol in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][14][22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][7][8][14] Some sources note that it is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[14][23]

-

Transport: It is regulated for transport under UN number 3259 (Amines, solid, corrosive, n.o.s.).[7][14]

References

- phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem.

- MSDS - Safety D

- Phenylalaninol - Wikipedia (German). Wikipedia. [Link]

- L-Phenylalaninol [3182-95-4] - Aapptec Peptides. AAPPTec, LLC. [Link]

- Product information, L-phenylalaninol - P&S Chemicals. P&S Chemicals. [Link]

- L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem.

- MSDS DAF101 L-Phenylalaninol.pdf. AAPPTec, LLC. [Link]

- Phenylalaninol - Wikipedia. Wikipedia. [Link]

- phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem.

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications.

- Chiral auxiliary - Wikipedia. Wikipedia. [Link]

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH.

- a) HSQC NMR spectrum of (R/S)‐phenylalaninol with the {Mo132((R) - ResearchGate.

- Synthesis of L-Phenylalaninol - Liskon Biological. Liskon Biological. [Link]

- Phenylalanine reduction to phenylalaninol. Dropwise addition of I2 (in THF) via cannula. Adding to a solution of NaBH4 and the amino acid. : r/chemistry - Reddit. Reddit. [Link]

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalaninol – Wikipedia [de.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 6. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. peptide.com [peptide.com]

- 10. pschemicals.com [pschemicals.com]

- 11. A11586.06 [thermofisher.cn]

- 12. L-Phenylalaninol, 98 %, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]

- 14. peptide.com [peptide.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. D(+)-Phenylalaninol CAS#: 5267-64-1 [m.chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

- 18. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. echemi.com [echemi.com]

- 23. D(+)-Phenylalaninol | 5267-64-1 [chemicalbook.com]

(S)-Phenylalaninol (CAS: 3182-95-4): A Technical Guide for Synthetic and Medicinal Chemistry

Abstract

(S)-phenylalaninol, a chiral amino alcohol derived from the natural amino acid L-phenylalanine, stands as a cornerstone in modern asymmetric synthesis and drug development. Its rigid stereochemical structure, coupled with the versatile reactivity of its amino and hydroxyl functional groups, makes it an invaluable chiral building block and auxiliary. This guide provides an in-depth exploration of (S)-phenylalaninol, covering its fundamental physicochemical properties, robust synthetic protocols, and its critical applications in directing stereoselective transformations and constructing complex, pharmacologically active molecules. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this reagent's full potential.

Introduction: The Significance of a Bio-Derived Chiral Synthon

In the landscape of chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. (S)-phenylalaninol, readily accessible from the chiral pool, serves as a powerful tool to impart stereocontrol in chemical reactions. It is formally derived from the reduction of the carboxylic acid group of L-phenylalanine to a primary alcohol[1]. This structural modification retains the original stereocenter while introducing a new site for chemical elaboration, making it a staple in the synthesis of chiral ligands, catalysts, and as a recoverable chiral auxiliary[2]. Its utility extends to being a key starting material for advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs)[3][4][5].

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. (S)-phenylalaninol is a white to light yellow crystalline solid at room temperature[6][7]. Its solubility in various solvents and its specific rotation are critical parameters for reaction setup and characterization.

Table 1: Physicochemical Properties of (S)-Phenylalaninol

| Property | Value | Source(s) |

| CAS Number | 3182-95-4 | [1][6][8] |

| Molecular Formula | C₉H₁₃NO | [1][8][9] |

| Molecular Weight | 151.21 g/mol | [1][6][8] |

| Appearance | White to light yellow powder or crystals | [7] |

| Melting Point | 91-95 °C | [4][10] |

| Specific Rotation ([α]²⁰/D) | -24.0° to -25.0° (c=5, EtOH) | |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane | [6][10] |

| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [1] |

| Synonyms | L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol | [1][6][8][11] |

Spectroscopic Data: Spectroscopic analysis is essential for confirming the identity and purity of (S)-phenylalaninol.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the diastereotopic methylene protons adjacent to the hydroxyl group (C1), and the benzylic methylene protons (C3)[12][13].

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, respectively, typically in the 3300-3400 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions are also present, along with C-O and C-N stretching vibrations[1].

-

Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 152.2.

Synthesis and Purification Protocol

The most common and economically viable synthesis of (S)-phenylalaninol involves the direct reduction of its parent amino acid, L-phenylalanine[1][7]. This transformation requires a powerful reducing agent capable of reducing a carboxylic acid, such as lithium aluminum hydride (LiAlH₄) or a borane complex.

Diagram 1: Synthesis of (S)-Phenylalaninol from L-Phenylalanine

Caption: Reduction of L-phenylalanine to (S)-phenylalaninol.

Detailed Laboratory Protocol:

-

Expertise & Rationale: This protocol utilizes lithium aluminum hydride (LiAlH₄), a potent, non-selective reducing agent necessary for the conversion of the carboxylate group to a primary alcohol. The reaction is conducted under strictly anhydrous conditions because LiAlH₄ reacts violently with water. The choice of THF as a solvent is due to its ability to dissolve the reactants and its stability towards the reducing agent. A careful, sequential workup (Fieser workup) is employed to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating product isolation.

-

Materials:

-

L-Phenylalanine (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a three-necked flask equipped with a reflux condenser and dropping funnel. Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, carefully add L-phenylalanine portion-wise to anhydrous THF. The amino acid has limited solubility, so a fine suspension will form.

-

Slowly add the L-phenylalanine suspension to the stirred LiAlH₄ suspension via the dropping funnel over 1-2 hours. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back down to 0 °C.

-

-

Work-up and Purification (Self-Validating System):

-

Quenching: Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This step is highly exothermic and generates hydrogen gas. Following the initial water quench, add an equivalent volume of 15% NaOH solution, followed by three times the volume of water relative to the initial water quench. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Extraction & Drying: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: The crude (S)-phenylalaninol can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to afford a white crystalline solid.

-

Validation: The purity of the final product must be confirmed. The melting point should be sharp and within the literature range (91-95 °C). ¹H NMR should be clean of impurities. Enantiomeric purity should be assessed using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

-

Applications in Asymmetric Synthesis and Drug Development

The primary value of (S)-phenylalaninol lies in its application as a chiral director in asymmetric synthesis.

Role as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. (S)-phenylalaninol is a precursor to many highly effective auxiliaries, such as Evans-type oxazolidinones and MacMillan-type imidazolidinones[7].

Diagram 2: General Workflow of a Chiral Auxiliary

Caption: Conceptual flow of asymmetric synthesis using a chiral auxiliary.

The benzyl group of (S)-phenylalaninol provides effective steric hindrance, blocking one face of the reactive intermediate, thereby forcing the incoming reagent to attack from the less hindered face with high diastereoselectivity[14].

Precursor to Chiral Ligands and Catalysts

(S)-phenylalaninol is a versatile starting material for the synthesis of chiral ligands used in transition-metal catalysis. A prominent example is the synthesis of chiral oxazoline ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). These ligands coordinate to metal centers (e.g., Cu, Ru, Rh) to create highly effective and stereoselective catalysts for a wide range of transformations, including cyclopropanation, Diels-Alder reactions, and conjugate additions.

Building Block in Drug Development

The structural motif of (S)-phenylalaninol is present in several pharmaceutical agents. Its inherent chirality and defined structure make it a valuable building block for complex APIs.

-

Solriamfetol: The clinically used wakefulness-promoting agent solriamfetol is a carbamate derivative of D-phenylalaninol (the (R)-enantiomer)[3]. (S)-phenylalaninol serves as a crucial precursor for synthesizing related compounds and is a known impurity in the synthesis of solriamfetol's enantiomer[3].

-

Peptidomimetics: As a derivative of phenylalanine, it is used to synthesize unnatural amino acids and peptidomimetics[15][16]. These modified structures can enhance peptide stability against enzymatic degradation, improve bioavailability, and fine-tune pharmacological activity.

-

Other APIs: It serves as a key intermediate in the synthesis of various drugs, including inhibitors of endorphin-degrading enzymes and agents for treating type 2 diabetes like nateglinide (which uses the D-enantiomer)[4][10].

Safety and Handling

(S)-phenylalaninol requires careful handling due to its corrosive nature. Adherence to safety protocols is mandatory.

-

GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314)[1][9].

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[9][17].

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield[9][11][17].

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing[9]. Wash hands thoroughly after handling[11].

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[9][11].

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention[9][11].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[9][11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately[9][11].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[9][17]. The material can be air-sensitive and should be stored under an inert gas[10].

Conclusion

(S)-phenylalaninol is a testament to the power of the chiral pool in synthetic chemistry. Its straightforward synthesis from an inexpensive, natural amino acid, combined with its profound ability to control stereochemistry, cements its status as an indispensable tool for chemists. For professionals in drug discovery and development, a comprehensive understanding of its properties, synthesis, and applications is not merely advantageous but essential for the efficient and stereocontrolled construction of next-generation therapeutics. This guide serves as a technical resource to facilitate its informed and effective application in the laboratory.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 447213, Phenylalaninol, (S)-.

- Pinna, C., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering.

- Rutjes, F. P. J. T., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.

- Kim, D. H., et al. (1994). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. Google Patents.

- Hummel, W., et al. (1995). Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase. Springer Nature Experiments.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - L-Phenylalaninol.

- Barroso, S., et al. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. The Journal of Organic Chemistry.

- Wikipedia. Phenylalaninol.

- Wikipedia (German). Phenylalaninol.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central.

- Rapoport, H., et al. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press.

- Bencze, L. C., et al. (2020). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.

- Mirkin, C. A., et al. (2023). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. Journal of the American Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). D-phenylalaninol: A Comprehensive Overview.

- Zhu, C., & Cheng, Y. (2012). Chiral Couramin-based Fluorescence Sensor for Highly Enantioselective Recognition of Phenylalaninol. The Royal Society of Chemistry.

- DB-GLOBAL. (n.d.). MSDS - Safety Data Sheet.

- Macmillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.

- Cronin, L., et al. (2019). ¹H NMR spectra of scalemic mixtures of (R) and (S)‐phenylalaninol with enantiopure {Mo132(lactate)30} host structures. ResearchGate.

- GlobalRx. Phenylalanine (DL) FCC: Industrial-Grade Amino Acid for Pharmaceutical Manufacturing.

- Wennemers, H., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Articles [globalrx.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenylalaninol – Wikipedia [de.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. D(+)-Phenylalaninol | 5267-64-1 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. renyi.hu [renyi.hu]

- 15. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

An In-Depth Technical Guide to (S)-Phenylalaninol: Properties, Synthesis, and Applications in Drug Development

Executive Summary

(S)-Phenylalaninol is a chiral amino alcohol derived from the essential amino acid L-phenylalanine. It serves as a critical and versatile building block in modern medicinal chemistry and asymmetric synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, makes it an invaluable starting material for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of (S)-phenylalaninol, detailing its core physicochemical properties, primary synthesis routes, and significant applications in research and drug development. We will explore its role as a precursor to active pharmaceutical ingredients (APIs), its inherent biological activity as a monoamine releasing agent, and provide detailed protocols for its synthesis and safe handling, tailored for researchers and drug development professionals.

Core Physicochemical and Molecular Properties

The fundamental characteristics of (S)-phenylalaninol are summarized below. These properties are foundational to its application in chemical synthesis and biological studies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [1] |

| Synonyms | L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol | [1][2][4] |

| CAS Number | 3182-95-4 | [1][2][3] |

| Appearance | White to light yellow solid/powder | [2][4] |

| Melting Point | 92-95 °C | [4] |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2] |

| Chiral Purity | ≥ 99% (Commercially available) | [4] |

| Storage Conditions | Long-term at -20°C (3 years), Short-term at 4°C (2 years) | [2] |

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (S)-phenylalaninol is crucial for its use in pharmaceutical development. The primary and most direct method involves the chemical reduction of its parent amino acid, L-phenylalanine.

The classical and most prevalent method for preparing (S)-phenylalaninol is the reduction of the carboxylic acid group of L-phenylalanine to a primary alcohol.[1][5] This transformation requires potent reducing agents due to the low reactivity of the carboxylate anion.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction in laboratory settings due to its high reactivity. However, its pyrophoric nature and strict requirement for anhydrous conditions make it less suitable for large-scale industrial processes. A more practical and widely used alternative involves borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), which offer a safer and more selective reduction profile. Another documented method involves the use of sodium borohydride (NaBH₄) in combination with iodine (I₂), which in situ generates diborane for the reduction.[6]

-

Causality of the Reaction: The mechanism involves the formation of an amino acid-borane complex. The hydride from the borane reagent attacks the electrophilic carbonyl carbon of the carboxylic acid. A subsequent workup with acid or water hydrolyzes the intermediate borate esters to yield the final amino alcohol product. The chirality of the starting L-phenylalanine is retained throughout this process, ensuring the production of the desired (S)-enantiomer.

An alternative industrial approach involves the stereoselective hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD). APPD is a readily available by-product from the synthesis of the antibiotic chloramphenicol. This process involves the hydrogenolysis of the benzylic hydroxyl group in the presence of an acid and a palladium or platinum catalyst, converting APPD into D-phenylalaninol (the (R)-enantiomer). While this specific patent focuses on the D-enantiomer, similar principles can be applied to related diastereomers to access the (S)-enantiomer.

Caption: High-level workflow for the synthesis of (S)-phenylalaninol.

Applications in Research and Drug Development

(S)-Phenylalaninol's value lies in its utility as a chiral precursor for a range of biologically active molecules.

As a chiral amino alcohol, (S)-phenylalaninol is employed in the synthesis of other optically active compounds.[4] It can be used to form chiral auxiliaries, which temporarily attach to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product.

The most significant application of (S)-phenylalaninol is as a key starting material for the synthesis of APIs.

-

Solriamfetol (Sunosi®): The D-enantiomer, (R)-phenylalaninol, is a direct precursor to Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive sleepiness in patients with narcolepsy or obstructive sleep apnea.[7] The synthesis involves carbamoylation of the hydroxyl group of D-phenylalaninol. Although the approved drug uses the D-enantiomer, the synthetic pathway highlights the critical role of phenylalaninol as a foundational scaffold.

-

HIV Protease Inhibitors: (S)-Phenylalaninol and its N-protected derivatives (such as Cbz-phenylalaninol) are documented building blocks for the synthesis of complex HIV protease inhibitors.[8] The specific stereochemistry and functional groups of phenylalaninol are essential for achieving the precise three-dimensional structure required for potent enzymatic inhibition.

Caption: (S)-Phenylalaninol as a key intermediate from L-Phenylalanine to APIs.

Biological Activity and Mechanism of Action

Beyond its role as a synthetic intermediate, phenylalaninol itself exhibits distinct pharmacological activity. It is classified as a psychostimulant and a monoamine releasing agent (MRA).[7]

-

Pharmacodynamics: Phenylalaninol functions as a selective norepinephrine releasing agent (NRA) or a norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA).[7] Its potency for inducing the release of different monoamines has been quantified in rat brain synaptosomes, with the following half-maximal effective concentration (EC₅₀) values:

-

Norepinephrine: 106 nM

-

Dopamine: 1,355 nM

-

Serotonin: >10,000 nM

-

-

Mechanism of Action: These values demonstrate that phenylalaninol is approximately 13-fold more potent at releasing norepinephrine than dopamine, and it has a negligible effect on serotonin release.[7] This selective action on catecholamine systems, particularly norepinephrine, is the basis for its psychostimulant properties. The mechanism involves interaction with monoamine transporters (NET and DAT), causing them to reverse their direction of transport and release neurotransmitters from the presynaptic terminal into the synapse.

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 8. Z- L -Phenylalaninol 97 6372-14-1 [sigmaaldrich.com]

(S)-Phenylalaninol: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Application in Asymmetric Synthesis

An In-Depth Technical Guide

Abstract

(S)-Phenylalaninol is a chiral amino alcohol derived from the essential amino acid L-phenylalanine. Its unique structural features—a primary alcohol, a primary amine, and a chiral center with a defined (S)-configuration—make it a cornerstone reagent in modern organic chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, stereochemistry, synthesis, and key applications. Primarily, (S)-phenylalaninol serves as a highly effective and recoverable chiral auxiliary, directing the stereochemical outcome of reactions such as aldol additions and alkylations. Furthermore, it is a valuable chiral building block for the synthesis of complex, high-value molecules, most notably in the pharmaceutical industry. This document details validated protocols for its synthesis and stereochemical analysis, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.

Introduction

(S)-2-amino-3-phenylpropan-1-ol, commonly known as (S)-phenylalaninol or L-phenylalaninol, is a white crystalline solid structurally derived from the formal reduction of the carboxyl group of L-phenylalanine.[1] As a direct descendant of a naturally occurring, enantiopure amino acid, it provides a readily available source of chirality for synthetic chemistry.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for its temporary incorporation into molecules to control stereochemistry, a strategy known as the chiral auxiliary approach. Beyond this role, its inherent structure is a key component in several biologically active molecules, making it a critical starting material in drug discovery and development. This guide will explore the fundamental and practical aspects of (S)-phenylalaninol, providing the technical basis for its effective use in a research and development setting.

Physicochemical Properties and Stereochemistry

A thorough understanding of the structural and physical properties of (S)-phenylalaninol is essential for its effective application.

Core Structure and Nomenclature

-

IUPAC Name: (2S)-2-amino-3-phenylpropan-1-ol[1]

-

Common Synonyms: L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol[1]

-

CAS Number: 3182-95-4[1]

-

Chemical Structure:

(Note: An actual image would be embedded here in a real document)

Stereochemistry

The utility of (S)-phenylalaninol is fundamentally linked to its stereochemistry. The chiral center is located at the second carbon (C2) of the propanol backbone, which is bonded to the amino group, the benzyl group, the hydroxymethyl group, and a hydrogen atom.

According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

-NH₂ (highest priority)

-

-CH₂OH

-

-CH₂Ph

-

-H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise direction, defining the stereocenter as (S) . This specific three-dimensional arrangement is crucial for its ability to induce asymmetry in chemical reactions.

Physicochemical and Spectroscopic Profile

The key physical and spectroscopic data for (S)-phenylalaninol are summarized below, providing benchmarks for sample identification and quality assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | White to cream or slightly yellow crystals/powder | [3][4] |

| Melting Point | 88-94 °C | [3][4] |

| Specific Optical Rotation | -23.3° to -25.3° (c=5 in ethanol) | [4][5] |

| Solubility | Soluble in water, methanol, dichloromethane | [3][6] |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 3.5 (m, 1H, CH-N), 3.3 (dd, 1H, CH₂-O), 3.1 (dd, 1H, CH₂-O), 2.7 (dd, 1H, CH₂-Ph), 2.4 (dd, 1H, CH₂-Ph) | [7] |

| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 66 (CH₂-O), 54 (CH-N), 40 (CH₂-Ph) | [7] |

| IR (KBr) | ~3350 cm⁻¹ (O-H, N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Alkyl C-H stretch), ~1600 cm⁻¹ (C=C stretch) | [1] |

Synthesis of Enantiopure (S)-Phenylalaninol

The most direct and common method for preparing (S)-phenylalaninol is the chemical reduction of its parent amino acid, L-phenylalanine, which is commercially available in high enantiomeric purity.

Principle of Synthesis: In Situ Borane Reduction

While powerful reducing agents like lithium aluminum hydride (LAH) can be used, a safer and highly effective method involves the in situ generation of borane (BH₃) from sodium borohydride (NaBH₄) and an activating agent like iodine (I₂) or a Lewis acid. This approach selectively reduces the carboxylic acid moiety to a primary alcohol while preserving the stereochemical integrity of the chiral center. The reaction proceeds through the formation of a borane-THF complex which then reduces the amino acid.

Protocol: Reduction of L-Phenylalanine with NaBH₄/I₂

This protocol describes a reliable lab-scale synthesis of (S)-phenylalaninol.

Causality Behind Choices:

-

Anhydrous THF: Essential to prevent quenching of the reactive borane intermediate and side reactions.

-

Slow Addition of I₂: Controls the exothermic generation of diborane and hydrogen gas.

-

Reflux: Provides the necessary thermal energy to drive the reduction to completion.

-

Acidic Quench (HCl): Decomposes any remaining borohydride and borane complexes.

-

Basic Workup (NaOH): Neutralizes the ammonium salt to liberate the free amine and hydrolyzes borate esters, making the product extractable into an organic solvent.

Caption: Synthesis and workup workflow for (S)-phenylalaninol.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add L-phenylalanine (1.0 eq) and sodium borohydride (NaBH₄, 3.0 eq).

-

Suspension: Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension (approx. 10 mL per gram of amino acid).

-

Borane Generation: Cool the flask to 0°C in an ice bath. Slowly add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise over 1 hour. Vigorous gas evolution (H₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Acidification: Slowly add 2M hydrochloric acid (HCl) until the mixture is acidic (pH ~1-2). Stir for 30 minutes.

-

Basification: Cool the mixture again and slowly add 6M sodium hydroxide (NaOH) solution until the pH is strongly basic (>12).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the crude solid from hot toluene to yield pure (S)-phenylalaninol as white crystals.

Core Applications in Asymmetric Synthesis

(S)-Phenylalaninol is a powerful tool for controlling stereochemistry due to its dual functionality as a chiral auxiliary and a chiral building block.

(S)-Phenylalaninol as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral scaffold that is covalently attached to an achiral substrate. It directs a subsequent reaction to occur with high diastereoselectivity, after which the auxiliary is removed, yielding an enantiomerically enriched product.

Mechanism of Action: The effectiveness of (S)-phenylalaninol as an auxiliary stems from its ability to form rigid cyclic structures (e.g., oxazolidinones) with the substrate. The bulky benzyl group then blocks one face of the reactive center, forcing an incoming reagent to attack from the less sterically hindered face. This controlled approach ensures the formation of one diastereomer over the other.

Caption: Logical workflow for using (S)-phenylalaninol as a chiral auxiliary.

Role in Drug Development

(S)-Phenylalaninol is not just a synthetic tool but also a key structural motif in pharmaceuticals.

-

Chiral Building Block: It serves as a starting material for more complex chiral molecules where its stereocenter is retained in the final product. Its derivatives are found in various therapeutic candidates.[8]

-

Case Study: Solriamfetol: The wakefulness-promoting agent solriamfetol (O-carbamoyl-D-phenylalaninol) is a carbamate derivative of the (R)-enantiomer of phenylalaninol.[7] This highlights the direct incorporation of the phenylalaninol scaffold into an FDA-approved drug, where stereochemistry is critical for its therapeutic effect. (S)-phenylalaninol is often used in the synthesis of related compounds and as a reference standard.

Quality Control and Stereochemical Analysis

Verifying the enantiomeric purity of (S)-phenylalaninol is paramount, as any contamination with the (R)-enantiomer will degrade the stereoselectivity of subsequent reactions.

Importance of Enantiomeric Purity

The enantiomeric excess (ee) of the starting material directly dictates the maximum possible ee of the final product in an auxiliary-controlled reaction. An ee of >99% is typically required for applications in pharmaceutical synthesis.

Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Self-Validating System: The protocol's validity is confirmed by first analyzing a racemic (50:50) sample of phenylalaninol. A successful method will show two well-resolved peaks of equal area, confirming the column's ability to separate the enantiomers.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of (S)-phenylalaninol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Derivatization (If Necessary): To improve peak shape and UV detection, enantiomers are often derivatized with an achiral, UV-active agent like 3,5-dinitrobenzoyl chloride. (For many modern CSPs, direct analysis is possible).

-

HPLC System:

-

Column: A teicoplanin-based or cyclodextrin-based chiral column (e.g., Chirobiotic T, Astec CYCLOBOND I).[9][10]

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate). The exact ratio must be optimized for the specific column. A common starting point is 80:20 Acetonitrile:Water.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm or 254 nm.

-

-

Analysis:

-

Inject a racemic standard to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor (Rs > 1.5 is ideal).

-

Inject the (S)-phenylalaninol sample.

-

-

Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

-

ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100

-

Safety, Handling, and Storage

(S)-Phenylalaninol is classified as a corrosive substance and requires careful handling to ensure personnel safety.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |

| (Note: An actual GHS pictogram would be embedded here) |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

Conclusion

(S)-Phenylalaninol stands out as a preeminent tool in asymmetric synthesis, valued for its high enantiopurity, predictable stereochemical control, and robust performance as both a chiral auxiliary and building block. Its direct lineage from a natural amino acid makes it an accessible and cost-effective source of chirality. A comprehensive understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is crucial for researchers and developers aiming to construct complex chiral molecules with precision and efficiency, particularly in the pursuit of novel therapeutics.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6140, L-Phenylalanine. [Link]

- Chemistry Stack Exchange. Phenylalanine reduction to phenylalaninol. [Link]

- Abdel-Magid, A. F., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. [Link]

- Semantic Scholar.

- Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]

- Reddit. Phenylalanine reduction to phenylalaninol. Dropwise addition of I2 (in THF) via cannula. [Link]

- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.

- Reddit. Reduction of (S)-Phenylalanine. [Link]

- PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. [Link]

- American Chemical Society. Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. [Link]

- Royal Society of Chemistry.

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 4. L-Phenylalaninol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. A11586.14 [thermofisher.com]

- 6. D(+)-Phenylalaninol CAS#: 5267-64-1 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Safe Handling of (S)-Phenylalaninol

(S)-Phenylalaninol: A Comprehensive Safety and Handling Protocol for Research and Development

Introduction: Beyond the Benchtop—Understanding (S)-Phenylalaninol

(S)-Phenylalaninol, the chiral amino alcohol derived from the essential amino acid L-phenylalanine, is a cornerstone building block in modern synthetic chemistry.[1] Its utility in the construction of asymmetric catalysts, chiral auxiliaries, and complex pharmaceutical intermediates makes it a frequent resident in both academic and industrial laboratories. However, its seemingly benign origin belies a significant hazard profile that demands rigorous and informed handling procedures.

This guide moves beyond the standard Safety Data Sheet (SDS) format. It is designed for the professional researcher and drug development scientist. Here, we will not only outline the critical safety protocols but also delve into the chemical reasoning—the why—behind these procedures. Understanding the inherent reactivity and toxicology of (S)-phenylalaninol is the first step toward creating a self-validating system of safety in your laboratory, ensuring both personal well-being and the integrity of your research.

Section 1: The Core Hazard Profile—Decoding the Risks

(S)-Phenylalaninol is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[1][2][3][4] This is its primary and most immediate danger. The corrosive nature stems from its basic amino group and its ability to act as a potent irritant. Furthermore, it is considered harmful if swallowed and may cause sensitization by skin contact.[5]

From a senior scientist's perspective, this profile necessitates treating the compound with the same respect as a strong inorganic base, like sodium hydroxide, but with the added complication of its organic nature, which can facilitate absorption through the skin.

Table 1: GHS Classification and Hazard Statements

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage[1][2][3][4] | |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[5] | |

| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction[5] |

This data is aggregated from multiple sources providing GHS classifications.[1][2][3][4]

Section 2: The Hierarchy of Controls—A Proactive Approach to Exposure Mitigation

Safe handling is not merely about personal protective equipment (PPE). It is a systematic approach to minimizing risk at every level. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective measures first.

Caption: Immediate first aid response workflow for (S)-phenylalaninol exposure.

First-Aid Measures

-

Skin Contact: This is a corrosive emergency. Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available. [5]Simultaneously remove all contaminated clothing, including shoes. Seek immediate medical attention. [3]* Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water from an eyewash station for at least 15 minutes. [5][6]Ensure complete irrigation. Remove contact lenses if present and easy to do so. Transport to a hospital or doctor without delay. [5][6]* Inhalation: Remove the individual from the contaminated area to fresh air. [6][7]Lay the patient down and keep them warm and rested. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. [3][6]* Ingestion: Do NOT induce vomiting. [3][6][7]If the person is conscious, rinse their mouth with water and provide small sips of water to drink. [5][6]Never give anything by mouth to an unconscious person. [7]Ingestion causes severe chemical burns to the mouth and gastrointestinal tract and is a medical emergency. [5][6]Call a poison control center or doctor immediately. [7]

Section 5: Physicochemical & Toxicological Data

Understanding the physical properties is key to anticipating its behavior, while toxicological data provides the quantitative basis for its hazards.

Table 3: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Appearance | White to light yellow or gray powder/solid | [3][8] |

| Melting Point | 90-94 °C | [8][9] |

| Solubility | Soluble in water | [3][8] |

| Vapor Pressure | Negligible / No data available | [3][5] |

Table 4: Toxicological Data

| Test | Route | Species | Value | Source |

| LD50 | Intraperitoneal | Mouse | 76 mg/kg | [5] |

Note: The toxicological properties have not been fully investigated. The absence of data does not mean the absence of hazard. [3][9]

Section 6: Spill, Disposal, and Decontamination

-

Spill Response:

-

Minor Spill (in fume hood): Wearing appropriate PPE, remove all ignition sources. [5]Use dry cleanup procedures; gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [5]Avoid generating dust.

-

Major Spill (outside fume hood): Evacuate the area and move upwind. [5]Alert emergency responders. Prevent the spill from entering drains or waterways. [5]Only trained personnel in full protective gear, including respiratory protection, should attempt cleanup.

-

-

Waste Disposal: (S)-Phenylalaninol is considered a corrosive hazardous waste (US EPA Waste Number D002). [5]All waste must be disposed of in accordance with local, state, and federal regulations. [5][6]Collect waste in sealed, labeled containers. Do not dispose of it down the drain.

Conclusion: A Culture of Safety

(S)-Phenylalaninol is an invaluable tool in the synthetic chemist's arsenal. Its potential for creating life-saving pharmaceuticals and innovative materials is significant. However, this potential can only be realized safely through a deep understanding of its hazards and a disciplined, proactive approach to handling. By integrating the principles of the Hierarchy of Controls, adhering to rigorous protocols, and preparing for every contingency, researchers can confidently and safely harness the power of this versatile chiral building block.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-.

- AAPPTec, LLC (n.d.). Boc-Phenylalaninol Safety Data Sheet.

- AAPPTec, LLC (n.d.). L-Phenylalaninol Safety Data Sheet.

- Loba Chemie (2023). L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853475, phenylalaninol, (R)-.

- Thermo Fisher Scientific (2025). L-Phenylalaninol SAFETY DATA SHEET.

- Generic Supplier (2024). L-Phenylalanine SAFETY DATA SHEETS.

- AAPPTec, LLC (n.d.). N-Fmoc-4-cyano-L-phenylalanine Safety Data Sheet.

- Wikipedia (n.d.). Phenylalaninol.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, L-Phenylalanine.

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 9. fishersci.ie [fishersci.ie]

A Technical Guide to Sourcing and Verifying Enantiomerically Pure (S)-Phenylalaninol for Pharmaceutical and Research Applications

Abstract

(S)-phenylalaninol, a chiral amino alcohol derived from the natural amino acid L-phenylalanine, is a cornerstone building block in modern asymmetric synthesis.[1][2] Its utility as a precursor for chiral ligands, auxiliaries, and active pharmaceutical ingredients (APIs) makes the procurement of material with high enantiomeric purity a critical, non-negotiable starting point for any research or development campaign.[2][3] This guide provides an in-depth analysis of the commercial supplier landscape for (S)-phenylalaninol, outlines the critical quality attributes to consider, and presents detailed protocols for the in-house verification of enantiomeric excess (ee). We aim to equip researchers, process chemists, and drug development professionals with the technical insights required to confidently source and qualify this pivotal chiral intermediate.

The Critical Role of Enantiopurity in (S)-Phenylalaninol Applications

The biological and chemical utility of (S)-phenylalaninol is intrinsically linked to its stereochemistry. The precise three-dimensional arrangement of its amino and hydroxyl groups provides a defined chiral environment essential for inducing stereoselectivity in chemical reactions. It is a fundamental precursor for:

-

Chiral Auxiliaries: It is famously used to synthesize Evans-type oxazolidinone auxiliaries, which enable highly diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[4]

-

Chiral Ligands: Condensation with various aldehydes or ketones produces Schiff base ligands that can be complexed with metals to form catalysts for asymmetric hydrogenations, oxidations, and other transformations.[5]

-

Pharmaceutical Synthesis: (S)-phenylalaninol serves as a key chiral building block for several drugs.[3] The presence of its undesired (R)-enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, which are often difficult and costly to remove, and can introduce significant regulatory hurdles.

The enantiomeric excess (ee) of the starting (S)-phenylalaninol directly dictates the maximum possible stereopurity of the final product. Therefore, sourcing material with an ee of ≥99% is standard practice in the pharmaceutical industry.

Commercial Supplier Landscape & Quality Tiers

The market for (S)-phenylalaninol is mature, with numerous suppliers offering various grades. For the discerning scientist, it is crucial to look beyond the catalog listing and scrutinize the accompanying technical data. Suppliers can generally be categorized into tiers based on the purity offered and the comprehensiveness of their analytical documentation.

Comparative Analysis of Supplier Specifications

The following table summarizes typical specifications from prominent chemical suppliers. Researchers must always consult the lot-specific Certificate of Analysis (CoA) before purchase and use.

| Parameter | Sigma-Aldrich / MilliporeSigma | Chem-Impex International | Alfa Aesar (Thermo Fisher) | Aapptec |

| Product Name | (S)-(-)-2-Amino-3-phenyl-1-propanol | L-Phenylalaninol | (S)-(-)-2-Amino-3-phenyl-1-propanol | L-Phenylalaninol |

| CAS Number | 3182-95-4 | 3182-95-4[2] | 3182-95-4[1] | 3182-95-4[6] |

| Chemical Purity | 98% | ≥ 99% (Chiral Purity)[2] | Typically >98% | Not specified, CoA required |

| Enantiomeric Excess (ee) | ee: 99% (HPLC) | ≥ 99% (Chiral Purity)[2] | Typically ≥99% | Not specified, CoA required |

| Optical Rotation | [α]22/D −22.8°, c = 1.2 in 1 M HCl | [α]D = -20 to -26º (C=1 in C2H5OH)[2] | Conforms to structure | Lot-specific[6] |

| Melting Point | 92-94 °C | 92-95 °C[2] | 91-95 °C | Not specified, CoA required |

| Appearance | Solid | White powder[2] | White to off-white powder | Not specified, CoA required |

Expert Insight: The term "Chiral Purity" is often used interchangeably with enantiomeric excess. While a purity of "98%" might seem low, it typically refers to the chemical purity by techniques like GC or NMR, whereas the "ee: 99%" refers specifically to the stereochemical purity. For most applications in asymmetric synthesis, the enantiomeric excess is the more critical parameter. Always demand a CoA that explicitly states the ee and the method used for its determination.

Synthetic Origin and Potential Impurity Profile

Understanding the manufacturing process provides insight into potential impurities. The most common industrial synthesis of (S)-phenylalaninol involves the chemical reduction of the carboxylic acid moiety of L-phenylalanine.

Caption: Synthetic pathway from L-Phenylalanine to (S)-Phenylalaninol and key quality control checkpoints.

This process is highly effective but requires stringent control to avoid two primary impurities:

-

Unreacted L-Phenylalanine: An incomplete reduction will leave residual starting material. This is typically removed during workup and purification.

-

(R)-Phenylalaninol: The most critical impurity. While the reduction of a chiral starting material should not invert the stereocenter, harsh reaction conditions could potentially cause a small degree of racemization. The presence of the (R)-enantiomer directly compromises the enantiopurity of the final product.

In-House Verification: A Protocol for Trust

While a supplier's CoA provides a baseline, independent verification is a hallmark of rigorous science. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of (S)-phenylalaninol.[7]

Detailed Protocol: Chiral HPLC Analysis of (S)-Phenylalaninol

This protocol is a representative method. The specific column and conditions may require optimization based on available equipment.

Objective: To separate and quantify the (S) and (R) enantiomers of phenylalaninol to determine the enantiomeric excess (ee) of a commercial sample.

1. Materials & Equipment:

-

(S)-Phenylalaninol sample

-

(R)-Phenylalaninol or racemic (R/S)-Phenylalaninol standard (for peak identification)

-

HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA)

-

HPLC system with a UV detector (set to ~210 nm)

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

-

Volumetric flasks, pipettes, and autosampler vials

2. Standard & Sample Preparation:

-

Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase thoroughly before use. The small amount of amine is crucial for good peak shape.

-

Racemic Standard Preparation (for method development): Accurately weigh ~5 mg of racemic phenylalaninol and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution. This is used to confirm the separation of the two enantiomer peaks.

-

Sample Preparation: Accurately weigh ~5 mg of the commercial (S)-phenylalaninol sample and dissolve it in 10 mL of the mobile phase.

3. HPLC Method Parameters:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: 90:10:0.1 Hexane:IPA:DEA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detector Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Run Time: ~15-20 minutes (or until both peaks have eluted for the racemic standard)

4. Execution & Data Analysis:

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Racemic Standard Injection: Inject the racemic standard to determine the retention times (tR) for the (R) and (S) enantiomers.

-

Sample Injection: Inject the commercial sample.

-

Peak Integration: Integrate the area of both enantiomer peaks in the sample chromatogram.

-

Calculation of Enantiomeric Excess (ee):

-

Let Area(S) be the peak area for the (S)-enantiomer.

-

Let Area(R) be the peak area for the (R)-enantiomer.

-

ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100

-

A self-validating system: The protocol's trustworthiness comes from the initial run with a racemic standard. This positively identifies the retention times for both enantiomers, ensuring that any small peak observed in the sample run is correctly identified as the undesired enantiomer and not an unrelated impurity.

Workflow for Supplier Qualification and Material Acceptance

For researchers in regulated environments, a structured workflow for qualifying a new supplier or a new lot of material is essential.

Caption: A logical workflow for the qualification and acceptance of commercial (S)-phenylalaninol.

Conclusion

Sourcing high-purity (S)-phenylalaninol is a foundational step for success in asymmetric synthesis and pharmaceutical development. A discerning approach involves more than simply selecting the cheapest supplier; it requires a critical evaluation of supplier-provided data, an understanding of the material's synthetic origins, and a commitment to independent analytical verification. By implementing the rigorous qualification workflow and analytical protocols described in this guide, researchers can ensure the stereochemical integrity of their starting materials, thereby safeguarding the timeline, efficiency, and success of their scientific endeavors.

References

- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.

- phenylalaninol, (S)- | C9H13NO | CID 447213. PubChem - NIH.

- L-Phenylalaninol. Chem-Impex.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.

- Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased L-phenylalanine. RSC Publishing.

- (S)-(-)-2-Amino-3-phenyl-1-propanol, 98%, optical purity ee: 99% (HPLC). SLS Ireland.

- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Source Not Available.

- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.

- l-phenylalaninol suppliers USA. Chemicals.co.uk.

- L-Phenylalaninol [3182-95-4]. Aapptec Peptides.

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. renyi.hu [renyi.hu]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

The Ascendance of Phenylalaninol: A Technical Guide to its Historical Development as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate, have proven to be a robust and reliable strategy for achieving high levels of stereocontrol. Among the pantheon of these valuable synthetic tools, those derived from the readily available and optically pure amino acid, L-phenylalanine, and its corresponding amino alcohol, phenylalaninol, have carved out a significant niche. This in-depth technical guide traces the historical development of phenylalaninol-derived chiral auxiliaries, from the foundational concepts of asymmetric synthesis to their modern applications in the stereoselective formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of their stereodirecting power, provide detailed experimental protocols for their use in key transformations, and offer a comparative analysis of their performance.

Introduction: The Quest for Chirality and the Dawn of the Chiral Auxiliary

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the chemistry of life. The distinct biological activities of enantiomers have driven the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. The journey to control stereochemistry in chemical reactions, known as asymmetric synthesis, has been a central theme in organic chemistry for over a century.[1]

One of the most powerful strategies to emerge from this quest is the use of chiral auxiliaries. Introduced conceptually by E.J. Corey with 8-phenylmenthol in 1975 and further developed by pioneers like Barry Trost with mandelic acid, a chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[2] The auxiliary is then removed, having fulfilled its role as a "chiral messenger," and can often be recovered for reuse.